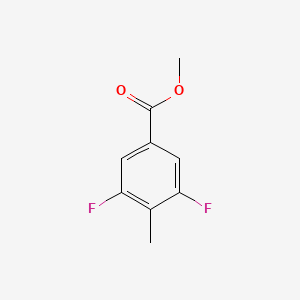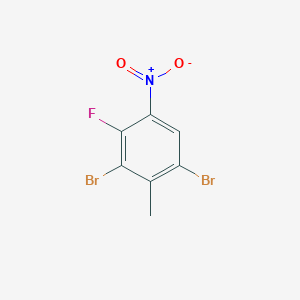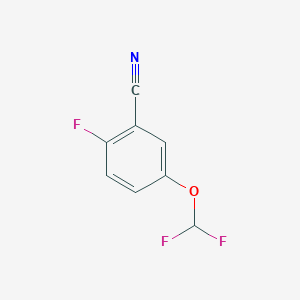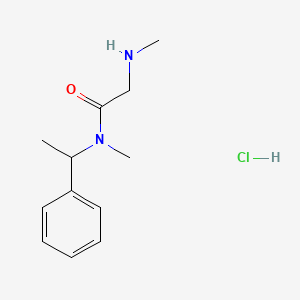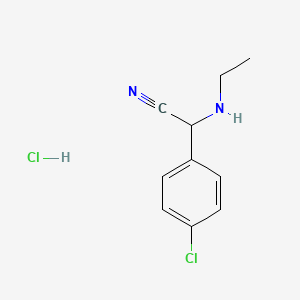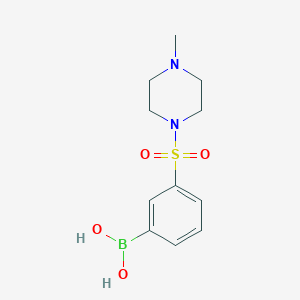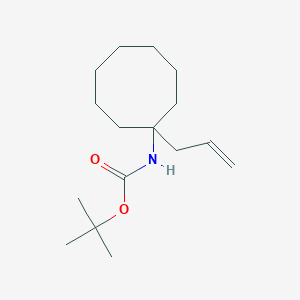![molecular formula C8H11Cl2F3N2O B1434129 {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride CAS No. 1427416-69-0](/img/structure/B1434129.png)
{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride
説明
“{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride” is an organic compound with the CAS Number: 1427416-69-0 . It has a molecular weight of 279.09 and its IUPAC name is 1-methyl-1-(4-(trifluoromethoxy)phenyl)hydrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N2O.2ClH/c1-13(12)6-2-4-7(5-3-6)14-8(9,10)11;;/h2-5H,12H2,1H3;2*1H . This indicates the molecular structure of the compound.科学的研究の応用
Antimicrobial Activity
Hydrazide–hydrazones are prominent in various bioactive molecules, exhibiting a broad spectrum of biological activities. Their antimicrobial properties are well-documented, with significant research dedicated to synthesizing and evaluating hydrazide–hydrazones for antibacterial, antitubercular, antifungal, and antiviral activities. This makes them potential candidates for developing new antimicrobial agents (Popiołek, 2016).
Cancer Research
Hydrazines and their derivatives have been evaluated for their carcinogenic actions in humans and animals. Some hydrazines are considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. Their role in cancer development has been the subject of substantial research, indicating a positive correlation between hydrazine exposure and cancer development in some reports (Tóth, 1994).
Electrochemical Sensing
Graphene-based nanomaterials, combined with hydrazine compounds, have been explored for developing high-performance electrochemical sensors. These materials offer excellent electrocatalytic and electrochemical behavior towards the detection of hydrazines, showing potential for on-site and portable sensing applications (Singh et al., 2022).
Environmental Applications
The treatment of organic hazardous wastes, including hydrazine compounds, with ozone and ultraviolet radiation presents a method for reducing contaminants to non-toxic products. This approach is considered for waste waters contaminated by hydrazine propellants from space launch operations, demonstrating the application of hydrazines in environmental protection and pollution control (Judeikis & Hill, 1991).
Green Chemistry
Research into the green reduction of graphene oxide by plant extracts highlights an environmentally friendly alternative to traditional reducing agents like hydrazine. This approach aims to mitigate the health risks and environmental issues associated with hydrazine use in the synthesis process, promoting sustainable practices in material science (Ismail, 2019).
Safety and Hazards
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPPDCMQWIJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
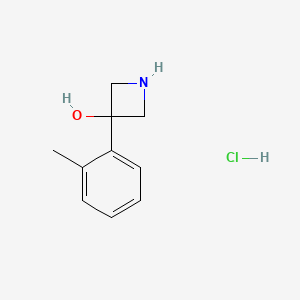
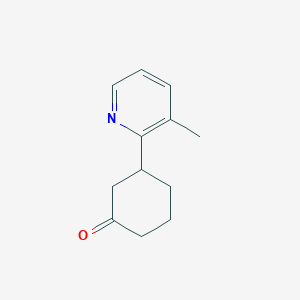
amine hydrochloride](/img/structure/B1434052.png)
![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)
